molecular formula C12H17NO2S B13514571 Ethyl 3-amino-3-(4-(methylthio)phenyl)propanoate

Ethyl 3-amino-3-(4-(methylthio)phenyl)propanoate

Cat. No.: B13514571
M. Wt: 239.34 g/mol
InChI Key: JDCKIJHPCOAUKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-3-(4-(methylthio)phenyl)propanoate is an organic compound with the molecular formula C12H17NO2S This compound is characterized by the presence of an ethyl ester group, an amino group, and a methylthio-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-3-(4-(methylthio)phenyl)propanoate typically involves the esterification of 3-amino-3-(4-(methylthio)phenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Types of Reactions:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amino group can undergo reduction to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Ethyl 3-amino-3-(4-(methylthio)phenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-(4-(methylthio)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

    Ethyl 3-amino-3-(4-methoxyphenyl)propanoate: Similar structure with a methoxy group instead of a methylthio group.

    Ethyl 3-amino-3-(4-chlorophenyl)propanoate: Contains a chlorine atom on the phenyl ring.

    Ethyl 3-amino-3-(4-nitrophenyl)propanoate: Features a nitro group on the phenyl ring.

Comparison: Ethyl 3-amino-3-(4-(methylthio)phenyl)propanoate is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The methylthio group can undergo specific oxidation reactions, and its hydrophobic nature can influence the compound’s interaction with biological targets.

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

ethyl 3-amino-3-(4-methylsulfanylphenyl)propanoate

InChI

InChI=1S/C12H17NO2S/c1-3-15-12(14)8-11(13)9-4-6-10(16-2)7-5-9/h4-7,11H,3,8,13H2,1-2H3

InChI Key

JDCKIJHPCOAUKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)SC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.